N-(4-methylcyclohexyl)-2-((7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio)acetamide
CAS No.: 1421493-75-5
Cat. No.: VC7784154
Molecular Formula: C21H24N4OS
Molecular Weight: 380.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1421493-75-5 |
|---|---|
| Molecular Formula | C21H24N4OS |
| Molecular Weight | 380.51 |
| IUPAC Name | N-(4-methylcyclohexyl)-2-[(7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C21H24N4OS/c1-14-7-9-16(10-8-14)25-18(26)12-27-21-20-19(23-13-24-21)17(11-22-20)15-5-3-2-4-6-15/h2-6,11,13-14,16,22H,7-10,12H2,1H3,(H,25,26) |
| Standard InChI Key | RFHRGSXMZNAZAY-UHFFFAOYSA-N |
| SMILES | CC1CCC(CC1)NC(=O)CSC2=NC=NC3=C2NC=C3C4=CC=CC=C4 |
Introduction
N-(4-methylcyclohexyl)-2-((7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio)acetamide is a complex organic compound with a CAS number of 1421493-75-5. It belongs to a class of compounds that incorporate both pyrimidine and pyrrolo rings, which are significant in pharmaceutical and chemical research due to their potential biological activities.
Synthesis and Preparation
The synthesis of N-(4-methylcyclohexyl)-2-((7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio)acetamide involves multiple steps, typically starting with the preparation of the pyrrolo[3,2-d]pyrimidine core. This core can be synthesized through various methods, including condensation reactions involving appropriate precursors. The introduction of the thioacetamide group and the 4-methylcyclohexyl moiety would follow, potentially involving nucleophilic substitution or coupling reactions.
Synthesis Steps
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Preparation of Pyrrolo[3,2-d]pyrimidine Core:
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This involves the use of appropriate starting materials such as pyrrole derivatives and pyrimidine precursors.
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The reaction conditions may include high temperatures and the presence of catalysts to facilitate ring closure.
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Introduction of Thioacetamide Group:
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This step could involve the reaction of the pyrrolo[3,2-d]pyrimidine core with a thioacetamide precursor.
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Conditions might include the use of bases to facilitate nucleophilic substitution.
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Attachment of 4-Methylcyclohexyl Group:
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This could be achieved through further nucleophilic substitution or coupling reactions.
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The choice of solvent and reaction conditions would depend on the specific reactivity of the intermediates involved.
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Potential Biological Activities
Compounds with pyrrolo[3,2-d]pyrimidine structures have been explored for various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The incorporation of a thioacetamide group and a 4-methylcyclohexyl moiety could modulate these activities or introduce new pharmacological effects.
Potential Applications
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Pharmaceutical Research: The compound's structural features suggest potential applications in drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.
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Biological Studies: Further research is needed to elucidate the compound's biological activities and potential therapeutic uses.
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